molecular formula C10H9NO2 B1523721 2-(3-Cyanophenyl)propanoic acid CAS No. 1249725-52-7

2-(3-Cyanophenyl)propanoic acid

Cat. No. B1523721
M. Wt: 175.18 g/mol
InChI Key: ZDFFEXKTLFPELQ-UHFFFAOYSA-N
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Description

“2-(3-Cyanophenyl)propanoic acid” is a chemical compound with the linear formula C10H9NO2 . It is related to other compounds such as 2-Amino-3-(3-cyanophenyl)propanoic acid and (2S)-2-Amino-3-(3-cyanophenyl)propanoic acid .

Scientific Research Applications

1. Synthesis of Novel S1P1 Agonist

2-(3-Cyanophenyl)propanoic acid is used as a starting material in the improved synthesis of the novel S1P1 agonist CYM-5442. This synthesis method is economical and simple, providing a good overall yield, demonstrating its potential in pharmaceutical applications (Zhao Tian-tia, 2014).

2. Elaboration of Polybenzoxazine

Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, shows promise in enhancing the reactivity of molecules towards benzoxazine ring formation. This is a renewable building block for materials science, providing an alternative to phenol in benzoxazine synthesis (Acerina Trejo-Machin et al., 2017).

3. Dye Synthesis

2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, synthesized from 4-dimehylaminobenzaldehyde and methyl cyanoacetate, exhibits unique electronic properties and thermal stability, indicating its potential use in dye synthesis and other material sciences (S. Kotteswaran et al., 2016).

4. Anti-inflammatory Activities

Compounds derived from 3-(3,4-Dihydroxyphenyl)propanoic acid, isolated from the leaves of Eucommia ulmoides Oliv., exhibit modest inhibitory activities in macrophage cells. This research underscores the potential of these compounds in anti-inflammatory treatments (Xiaolei Ren et al., 2021).

5. Enantioseparation in Countercurrent Chromatography

The enantioseparation of 2-(methylphenyl)propanoic acids, including 2-(3-Methylphenyl)propanic acid, is achieved by countercurrent chromatography. This study provides insights into chiral separation techniques, which are critical in pharmaceutical and chemical research (Yang Jin et al., 2020).

6. Synthesis of Furoquinolinone and Angelicin Derivatives

A novel approach involving the oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid leads to the efficient preparation of furoquinolinone and angelicin derivatives. This method opens new pathways in organic synthesis and pharmaceutical research (Y. Ye et al., 2012).

7. Synthesis of Acrylamide Derivatives for Corrosion Inhibition

Acrylamide derivatives derived from 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide show significant potential as corrosion inhibitors. This research highlights the application of these derivatives in protecting metals in acidic environments (Ahmed Abu-Rayyan et al., 2022).

8. Photodegradation Studies in Aqueous Systems

The photodegradation of cyhalofop-butyl and its primary metabolite in water, involving compounds related to 2-(3-Cyanophenyl)propanoic acid, provides insights into the environmental impact and breakdown of these chemicals (M. V. Pinna & A. Pusino, 2011).

Safety And Hazards

The safety data sheet for a related compound, 3-(2-Cyanophenyl)propanoic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFFEXKTLFPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WWL See, Z Li - ACS Catalysis, 2023 - ACS Publications
Chemo-enzymatic reactions have received great attention for asymmetric synthesis, but most reported systems use only one- or two-step enzymatic reactions for relatively simple …
Number of citations: 0 pubs.acs.org
M Ohkoshi, J Michinishi, S Hara, H Senboku - Tetrahedron, 2010 - Elsevier
Electrochemical carboxylation of benzylic carbonates was successfully performed as an alternative method for the synthesis of phenylacetic acids by using a one-compartment cell …
Number of citations: 51 www.sciencedirect.com

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